molecular formula C20H14N2O5 B2415306 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate CAS No. 931693-88-8

3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate

Numéro de catalogue: B2415306
Numéro CAS: 931693-88-8
Poids moléculaire: 362.341
Clé InChI: AGZQLMYURMOPNY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate is a complex organic compound that combines the structural features of oxadiazole, chromenone, and acetate groups

Propriétés

IUPAC Name

[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxochromen-8-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O5/c1-11-6-8-13(9-7-11)18-21-19(27-22-18)15-10-14-4-3-5-16(25-12(2)23)17(14)26-20(15)24/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZQLMYURMOPNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C(=CC=C4)OC(=O)C)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 4-methylbenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to form the corresponding amidoxime. The amidoxime is then cyclized with acetic anhydride to form the 1,2,4-oxadiazole ring.

    Synthesis of the chromenone core: The chromenone core can be synthesized by the Pechmann condensation of resorcinol with ethyl acetoacetate in the presence of a strong acid like sulfuric acid.

    Coupling of the oxadiazole and chromenone units: The oxadiazole derivative is then coupled with the chromenone core through a nucleophilic substitution reaction, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

    Acetylation: The final step involves acetylation of the hydroxyl group on the chromenone ring using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, forming a carboxylic acid derivative.

    Reduction: Reduction of the oxadiazole ring can lead to the formation of amine derivatives.

    Substitution: The acetate group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products

    Oxidation: 3-[3-(4-carboxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate.

    Reduction: 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl amine.

    Substitution: Various acylated derivatives depending on the acylating agent used.

Applications De Recherche Scientifique

Anti-Cancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anti-cancer properties. In vitro studies on related oxadiazole derivatives have shown promising cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. These compounds often induce apoptosis and inhibit cell proliferation.

Case Study: Cytotoxicity Assessment

A study evaluated a series of oxadiazole derivatives for their cytotoxicity against the LN229 glioblastoma cell line. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong anti-cancer potential .

Acetylcholinesterase Inhibition

The compound's structure suggests potential as an acetylcholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s disease. Compounds with chromenone and oxadiazole structures have been shown to effectively inhibit acetylcholinesterase activity.

Research Insights

In a study focusing on coumarin-based compounds, it was found that specific derivatives demonstrated significant inhibitory activity against acetylcholinesterase, suggesting that similar mechanisms may be at play for 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate . Molecular docking studies indicated favorable binding interactions with the enzyme's active site.

Anti-inflammatory Properties

The presence of the oxadiazole ring has been linked to anti-inflammatory effects. Compounds in this class have shown promise in reducing inflammation through various pathways, including inhibition of pro-inflammatory cytokines.

Experimental Evidence

In vitro assays have reported that oxadiazole derivatives can significantly lower levels of inflammatory markers in human cell lines. This positions 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate as a candidate for further development in treating inflammatory diseases .

Mécanisme D'action

The biological activity of 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate is likely mediated through interactions with cellular targets such as enzymes and receptors. The oxadiazole ring can interact with nucleophilic sites on proteins, while the chromenone core can intercalate with DNA, disrupting cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

    3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate: Similar structure but with a chlorine substituent, potentially altering its reactivity and biological activity.

    3-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate: Contains a nitro group, which can significantly impact its electronic properties and reactivity.

Uniqueness

The presence of the 4-methylphenyl group in 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate imparts unique steric and electronic properties, potentially enhancing its stability and specificity in biological applications compared to its analogs.

Activité Biologique

3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its pharmacological effects.

The compound has a complex structure with a molecular formula of C20H18N4O4C_{20}H_{18}N_{4}O_{4} and a molecular weight of approximately 378.38 g/mol. It features a coumarin backbone, which is known for various biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have indicated that derivatives of coumarin, including those containing oxadiazole moieties, exhibit significant anticancer properties. For instance, compounds with similar structures have shown inhibitory effects on various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
3iMCF-72.7AChE inhibition
23SW480Not specifiedG2/M cell-cycle arrest

These findings suggest that the incorporation of oxadiazole enhances the anticancer activity of coumarin derivatives through multiple mechanisms, including apoptosis induction and cell cycle modulation .

Acetylcholinesterase Inhibition

The compound's structural similarity to known acetylcholinesterase (AChE) inhibitors positions it as a potential candidate for Alzheimer's disease treatment. A study highlighted that compounds with coumarin cores demonstrated promising AChE inhibitory activity, which is crucial for increasing acetylcholine levels in the brain .

Mechanistic Studies

Molecular docking studies have been employed to elucidate the binding interactions between 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate and target proteins such as AChE. These studies reveal that the compound likely interacts with the active site through hydrogen bonding and hydrophobic interactions, which are critical for its inhibitory activity .

Case Studies

  • In Vitro Studies : In vitro assays have confirmed the cytotoxic effects of the compound against various cancer cell lines, including breast and colon cancers. The results showed that the compound could effectively reduce cell viability in a dose-dependent manner.
  • Molecular Dynamics Simulations : These simulations provide insights into the stability of the compound within the binding pocket of AChE, supporting its potential as an effective inhibitor .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.